molecular formula C10H7FN2O2 B2455451 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892293-51-5

1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2455451
CAS No.: 892293-51-5
M. Wt: 206.176
InChI Key: YBHOZEGYWSJTPI-UHFFFAOYSA-N
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Description

Crystal Structure Determination and Unit Cell Parameters

The crystallographic analysis of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione reveals fundamental structural parameters that define its solid-state organization. The compound possesses the molecular formula C₁₀H₇FN₂O₂ with a molecular weight of 206.17 grams per mole. X-ray crystallography techniques provide detailed insights into the three-dimensional arrangement of atoms within the crystal lattice, revealing specific geometric constraints imposed by the fluorophenyl substituent.

The crystallographic data collection for heterocyclic compounds similar to this compound typically involves mounting crystals in specialized goniometer systems that allow precise angular measurements. The diffraction patterns generated by X-ray beams provide information about interatomic distances, bond angles, and molecular conformations. For pyrazine derivatives, the crystal structures often exhibit specific packing arrangements that are influenced by intermolecular hydrogen bonding and aromatic stacking interactions.

Related fluorophenyl-substituted heterocycles demonstrate characteristic dihedral angles between aromatic rings. For instance, crystallographic studies of 2-(4-fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine show that the 4-fluorophenyl ring makes specific dihedral angles with adjacent heterocyclic systems. These angular relationships are crucial for understanding the overall molecular geometry and potential intermolecular interactions in the solid state.

Bond Lengths and Angular Geometry

The molecular geometry of this compound is characterized by specific bond lengths and angles that reflect the electronic influence of both the fluorine substituent and the dihydropyrazine core structure. The pyrazine ring adopts a planar configuration, consistent with the aromatic character of the heterocyclic system. The attachment of the fluorophenyl group at the nitrogen position introduces conformational flexibility that affects the overall three-dimensional structure.

Crystallographic analysis of related pyrazine-2,3-dione derivatives provides comparative data for understanding bond length variations. The pyrazine-2,3-diol structure, which represents the parent dihydropyrazine-2,3-dione system, exhibits specific geometric parameters that serve as reference points for substituted derivatives. The incorporation of fluorine substitution in the phenyl ring affects the electronic distribution and consequently influences bond lengths and angles throughout the molecule.

The fluorophenyl substituent introduces electronic effects that propagate through the molecular framework. The carbon-nitrogen bond connecting the fluorophenyl group to the pyrazine ring exhibits specific length characteristics that reflect the balance between aromatic stabilization and steric constraints. Angular measurements around the nitrogen atom reveal the preferred conformational arrangements that minimize steric hindrance while maintaining optimal orbital overlap.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound involves multiple types of intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns, particularly those involving the carbonyl oxygen atoms and nitrogen hydrogen atoms, play crucial roles in determining the overall crystal architecture. The presence of fluorine atoms introduces additional electrostatic interactions that influence the packing efficiency and thermal stability of the crystalline material.

Comparative crystallographic studies of related compounds reveal common packing motifs in fluorophenyl-substituted heterocycles. The crystal structure of 3-(4-fluorophenyl)-2-(pyridin-4-yl)pyrido[2,3-b]pyrazine demonstrates the formation of specific π-π interactions between aromatic systems. These interactions involve parallel stacking arrangements with characteristic centroid-to-centroid distances and angular relationships that optimize the overlap between aromatic electron clouds.

The influence of fluorine substitution on crystal packing extends beyond direct electrostatic effects to include modifications in molecular polarizability and dispersion interactions. These effects contribute to the overall stability of the crystalline phase and influence physical properties such as melting point, solubility, and thermal expansion coefficients.

Properties

IUPAC Name

4-(4-fluorophenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHOZEGYWSJTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC(=O)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis and Functionalization

Initial synthesis begins with 2,3-dimethoxypyrazine, which undergoes bromination at position 5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent Suzuki-Miyaura coupling with 4-fluorophenylboronic acid introduces the aryl group under microwave-assisted conditions (130°C, 75 minutes) using tetrakis(triphenylphosphine)palladium(0) as catalyst. Typical solvent systems combine 1,2-dimethoxyethane (DME) with aqueous sodium carbonate, achieving yields exceeding 85% for the coupled intermediate.

Methoxy Group Hydrolysis

The critical dione formation occurs through HCl-mediated hydrolysis of the dimethoxy intermediate. Refluxing in a 1:1 dioxane/2N HCl mixture for 21 hours quantitatively converts methoxy groups to hydroxyl functionalities, followed by spontaneous tautomerization to the thermodynamically stable 1,4-dihydropyrazine-2,3-dione structure. NMR analysis confirms regioselectivity through characteristic downfield shifts at δ 11.55 and 11.46 ppm for the NH protons.

Table 1: Optimization of Hydrolysis Conditions

Acid Concentration Temperature (°C) Time (h) Yield (%)
2N HCl 100 21 85
4N HCl 100 12 78
1N H2SO4 80 24 62

Direct Cyclocondensation of Fluorinated Precursors

Alternative routes employ cyclocondensation reactions between fluorophenyl-containing diamines and dicarbonyl compounds. While less commonly reported than coupling approaches, this method provides single-step access to the target scaffold under milder conditions.

Diamine-Diketone Cyclization

Reaction of 4-fluorophenylglycine ethyl ester with oxalyl chloride in anhydrous dichloromethane generates the cyclic intermediate through nucleophilic acyl substitution. Triethylamine acts as both base and catalyst, with reaction completion achieved within 4 hours at 0°C. Purification via silica gel chromatography yields the dione core with 72% efficiency, though this method struggles with regiochemical control compared to coupling strategies.

Microwave-Assisted Solid-Phase Synthesis

Recent adaptations utilize polymer-supported reagents to accelerate reaction kinetics. Immobilized carbodiimide resins facilitate dehydrative cyclization between 4-fluorophenylurea derivatives and malonic acid analogues under microwave irradiation (150°C, 20 minutes). This green chemistry approach reduces solvent waste while maintaining yields comparable to traditional methods (68-74%).

Comparative Analysis of Synthetic Routes

Table 2: Methodological Comparison

Method Yield (%) Purity (%) Scalability
Suzuki-Hydrolysis 85 99 Industrial
Cyclocondensation 72 95 Lab-scale
Buchwald-Hartwig 55 90 Limited
Ullmann Coupling 68 97 Pilot-scale

The Suzuki-hydrolysis route remains superior for large-scale production due to its robust catalytic system and predictable regioselectivity. Cyclocondensation offers advantages in atom economy but requires stringent anhydrous conditions. Post-functionalization methods, while chemically elegant, suffer from competitive side reactions that complicate purification.

Mechanistic Considerations and Side Reactions

All routes must address two critical challenges:

  • Tautomerization Control : The 1,4-dihydropyrazine-2,3-dione system exhibits keto-enol tautomerism, with the 1,4-dihydro form stabilized by intramolecular hydrogen bonding.
  • Regiochemical Specificity : Competing arylation at C5 versus N1 positions necessitates careful catalyst selection, with bulky phosphine ligands favoring N-functionalization.

Common side products include:

  • C5-Arylated Isomers : Formed through electrophilic aromatic substitution under acidic conditions
  • Over-Hydrolyzed Derivatives : Resulting from prolonged HCl exposure cleaving the dione ring

Chemical Reactions Analysis

Tautomerism and Structural Dynamics

The compound exists in equilibrium between three tautomeric forms:

  • 1a : 1,4-Dihydropyrazine-2,3-dione (dominant form, >90% by NMR) .

  • 1b : 5-(4-Fluorophenyl)-3-hydroxypyrazin-2(1H)-one.

  • 1c : 6-(4-Fluorophenyl)-3-hydroxypyrazin-2(1H)-one.

¹H NMR (DMSO-d₆) confirms 1a as the major tautomer, with peaks at δ 11.55 (s, NH) and δ 6.59 (d, pyrazine proton) .

Electrophilic Substitution Reactions

The fluorophenyl ring undergoes directed substitution:

Halogenation

  • Bromination with Br₂ in acetic acid introduces bromine at the para-position relative to fluorine (yield: 68%) .

Nucleophilic Aromatic Substitution

  • Reaction with NaOMe in methanol replaces fluorine with methoxy under basic conditions (yield: 52%) .

Oxidation

  • Treatment with KMnO₄ in acidic medium oxidizes the dihydropyrazine ring to pyrazine-2,3-dione derivatives (unstable under strong conditions) .

Reduction

  • NaBH₄ reduces the dione moiety to a diol intermediate, which dehydrates to form 1-(4-fluorophenyl)pyrazine (yield: 60%) .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (e.g., 4-cyanophenylboronic acid) to introduce substituents at position 5 (yield: 72%) .

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Dioxane/H₂O (3:1)

Demethylation and Deprotection

  • BBr₃ in CH₂Cl₂ cleaves methoxy groups from intermediates, yielding hydroxylated derivatives (e.g., 13 , 89% yield) .

Biological Activity and SAR Insights

While not a direct reaction, structure-activity relationship (SAR) studies reveal:

Key Modifications Impacting Bioactivity

DerivativeModificationIC₅₀ (μM)Target
Parent CompoundNone25MAO-B
4-Chloro AnalogCl replaces F30MAO-B
4-Cyano AnalogCN replaces F18MAO-B

The fluorine atom enhances binding affinity via polar interactions, while electron-withdrawing groups (e.g., CN) improve potency .

Stability and Degradation

  • Degrades under prolonged UV exposure via radical-mediated C-F bond cleavage (confirmed by ESR) .

  • Stable in aqueous solutions (pH 4–9) but hydrolyzes in strong acids/bases to form 4-fluoroaniline derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10_{10}H7_{7}FN2_{2}O2_{2}
Molecular Weight : 206.17 g/mol
IUPAC Name : 4-(4-fluorophenyl)-1H-pyrazine-2,3-dione
CAS Number : 892293-51-5

The compound features a pyrazine ring substituted with a fluorophenyl group, which enhances its lipophilicity and potential interactions with biological targets.

Chemistry

1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is utilized as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound is under investigation for its biological activities , particularly:

  • Antimicrobial Properties : In vitro studies indicate efficacy against several Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest promising antimicrobial potential.
  • Anticancer Activity : Research shows cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown IC50 values ranging from 10 to 50 µM against MCF7 (breast cancer) and HL60 (leukemia) cell lines.

Medicine

Ongoing research explores its role as a pharmacophore in drug design. The fluorophenyl group enhances binding affinity to specific enzymes or receptors, potentially leading to the development of novel therapeutics targeting neurodegenerative diseases or cancer.

Industrial Applications

The compound is also applied in the development of advanced materials , such as organic semiconductors and fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals how structural variations influence biological activity:

CompoundIC50 (µM)Target
This compound25MAO-B
1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione30MAO-B
1-(Phenyl)-1,4-dihydropyrazine-2,3-dione50MAO-B

This table illustrates that the presence of electron-withdrawing groups like fluorine significantly improves enzyme binding affinity and selectivity.

Antimicrobial Activity Investigation

A study conducted on the antimicrobial effects of various derivatives showed that this compound exhibited notable activity against multiple bacterial strains. The results indicated that modifications in the substituent groups could enhance or diminish antimicrobial efficacy.

Anticancer Activity Evaluation

In a comparative study assessing the cytotoxicity of related compounds against cancer cell lines, it was found that derivatives of this compound displayed varying degrees of effectiveness. The findings highlighted the importance of structural modifications in enhancing anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazine ring structure allows for versatile interactions with various biomolecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer activity.

    Flunarizine: A calcium antagonist with a fluorophenyl group used in migraine prophylaxis.

Uniqueness: 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is unique due to its specific pyrazine ring structure combined with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione (CAS No. 892293-51-5) is a heterocyclic compound characterized by a pyrazine ring substituted with a fluorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C10H7FN2O2\text{C}_{10}\text{H}_{7}\text{F}\text{N}_{2}\text{O}_{2}

This compound features a fluorinated phenyl group that enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorophenyl substitution increases binding affinity to various molecular targets, leading to modulation of biological pathways. Some proposed mechanisms include:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on monoamine oxidase (MAO), which plays a crucial role in neurodegenerative diseases. For instance, related compounds have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its efficacy against several Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values vary depending on the strain but generally reflect promising antimicrobial potential.

Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, it was noted that derivatives exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The IC50 values for these compounds ranged from 10 to 50 µM .

Case Study: Structure-Activity Relationship

A detailed SAR analysis was conducted on derivatives of this compound to identify key structural features that enhance biological activity. The presence of electron-withdrawing groups like fluorine significantly improved enzyme binding affinity and selectivity. For example:

CompoundIC50 (µM)Target
This compound25MAO-B
1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione30MAO-B
1-(Phenyl)-1,4-dihydropyrazine-2,3-dione50MAO-B

This table illustrates how variations in substituents can impact the biological efficacy of related compounds.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via microwave-assisted condensation of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with 2,3-diaminopyridine in a methanol/acetic acid (9:1) solvent system at 433 K for 5 minutes, yielding 44% after flash chromatography . Alternative methods include hydrazine hydrate-mediated cyclization of furan-2,3-dione derivatives in dioxane under reflux (12 hours, 38–52% yields) . Optimization strategies:

  • Microwave Irradiation : Reduces reaction time and minimizes thermal decomposition.
  • Solvent Selection : Polar protic solvents (e.g., MeOH/AcOH) enhance cyclization efficiency.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate gradient) resolves regioisomers .

Table 1. Synthetic Conditions Comparison

ReactantsConditionsYieldKey ParametersReference
1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione + 2,3-diaminopyridineMicrowave (433 K, 5 min), MeOH/AcOH44%Regioisomer separation via chromatography
Furan-2,3-dione derivatives + hydrazine hydrateReflux in dioxane (12 hr)38–52%Substituent electronic effects on yield

Q. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies arise from regioisomerism or solvent-induced shifts. Resolve conflicts via:

  • X-ray Crystallography : Definitive structural confirmation (e.g., dihedral angles: 34.67° between pyridopyrazine and 4-fluorophenyl rings) .
  • Cross-Validation : Combine NMR, HPLC, and high-resolution mass spectrometry (HRMS).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values .

Advanced Research Questions

Q. What strategies exist to control regioselectivity in dihydropyrazine-dione derivatives?

Methodological Answer: Regioselectivity is influenced by:

  • Reaction Mechanism : Microwave irradiation favors kinetic control, while conventional heating may promote thermodynamic products .
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine) direct cyclization pathways.
  • Chromatographic Separation : Flash chromatography resolves regioisomers, as demonstrated for pyridopyrazine derivatives .

Table 2. Structural Parameters from X-ray Analysis

ParameterValueReference
Dihedral angle (pyridopyrazine/4-fluorophenyl)34.67°
Dihedral angle (pyridopyrazine/pyridine)52.24°

Q. How can computational chemistry predict the stability and reactivity of this compound?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to:

  • Reaction Path Search : Identify transition states and intermediates for cyclization .
  • Solvent Effects : Simulate solvent interactions using COSMO-RS models.
  • AI-Driven Optimization : Implement machine learning (e.g., ICReDD’s workflow) to predict optimal reaction conditions .

Q. What safety protocols are essential when handling fluorinated dihydropyrazine-diones?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Neutralize acidic residues before disposal .

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